molecular formula C24H33N3O5S2 B11219123 Ethyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate

Ethyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate

Cat. No.: B11219123
M. Wt: 507.7 g/mol
InChI Key: COPJSTQKVMYNNV-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-C]pyridine core, a benzamido group, and a sulfamoyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-C]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-C]pyridine ring system.

    Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Addition of the Sulfamoyl Group: The sulfamoyl group is added via a sulfonation reaction, typically using sulfonyl chlorides and a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thienopyridines.

Scientific Research Applications

Ethyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: A well-known antiplatelet agent.

    Prasugrel: Another antiplatelet drug with a similar structure.

    Ticlopidine: An older thienopyridine derivative used as an antiplatelet agent.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H33N3O5S2

Molecular Weight

507.7 g/mol

IUPAC Name

ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C24H33N3O5S2/c1-5-8-14-26(4)34(30,31)18-11-9-17(10-12-18)22(28)25-23-21(24(29)32-7-3)19-13-15-27(6-2)16-20(19)33-23/h9-12H,5-8,13-16H2,1-4H3,(H,25,28)

InChI Key

COPJSTQKVMYNNV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OCC

Origin of Product

United States

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